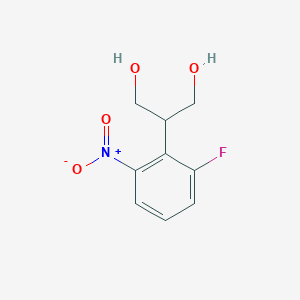

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4/c10-7-2-1-3-8(11(14)15)9(7)6(4-12)5-13/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRYBIYYCRTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CO)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677403 | |

| Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-32-7 | |

| Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, potential synthetic routes, and prospective applications of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes data from structurally analogous compounds to project its characteristics. By examining the influence of the fluoro and nitro substitutions on the phenyl ring in conjunction with the propane-1,3-diol moiety, we can infer its reactivity, potential biological activity, and utility in medicinal chemistry. This document serves as a foundational resource for researchers interested in the exploration of novel fluorinated and nitrophenyl-containing compounds in drug discovery.

Introduction: The Rationale for Fluorine and Nitro Groups in Drug Design

The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy in modern drug discovery. Fluorine, with its high electronegativity and small size, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] The nitro group, a strong electron-withdrawing group, can influence a compound's acidity and reactivity, and in some contexts, can be a precursor for an amino group, which is a common pharmacophore. The combination of these functionalities on a propane-1,3-diol backbone presents a unique scaffold for exploring new chemical space.

Predicted Chemical and Physical Properties

Based on the analysis of similar structures such as 2-bromo-2-nitropropane-1,3-diol and various nitrophenyl propanediols, the following properties for this compound can be predicted.[3][4][5]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₁₀FNO₄ | Based on the chemical structure. |

| Molecular Weight | ~215.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow solid | Similar nitro-aromatic compounds are often crystalline solids. |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | The presence of polar hydroxyl and nitro groups, along with the aromatic ring, would lead to significant intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | The diol group will contribute to some water solubility, but the nitrophenyl group will increase lipophilicity.[5] |

| Boiling Point | High boiling point, likely with decomposition at elevated temperatures. | Strong intermolecular hydrogen bonding from the diol and dipole-dipole interactions from the nitro and fluoro groups will require significant energy to overcome. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound could commence from 2-fluoro-6-nitrotoluene, following a multi-step sequence.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

-

Oxidation of 2-Fluoro-6-nitrotoluene: The starting material, 2-fluoro-6-nitrotoluene, can be oxidized to 2-fluoro-6-nitrobenzaldehyde using a suitable oxidizing agent such as potassium permanganate or chromium trioxide.

-

Malonic Ester Synthesis: The resulting aldehyde can then undergo a Knoevenagel condensation with diethyl malonate, followed by reduction of the double bond to yield diethyl (2-fluoro-6-nitrophenyl)malonate.

-

Reduction to the Diol: The final step involves the reduction of the diester to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[6]

Chemical Reactivity

The reactivity of this compound is governed by its key functional groups:

-

Diol Group: The two primary hydroxyl groups can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. They also provide sites for hydrogen bonding, influencing the molecule's physical properties and potential interactions with biological targets.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which will increase the acidity of the aromatic protons. It can be reduced to an amine, which would significantly alter the molecule's chemical properties and biological activity. This transformation is a common strategy in the synthesis of pharmaceutical intermediates.

-

Fluoro Group: The fluorine atom is generally unreactive under standard conditions but will influence the electronic properties of the aromatic ring. Its presence can enhance metabolic stability by blocking potential sites of oxidative metabolism.[2]

Potential Applications in Drug Discovery

While there is no specific data for this compound, its structural motifs suggest several potential applications in drug discovery and development.

As a Building Block for Novel Therapeutics

The diol functionality provides a versatile handle for further chemical modification, allowing for the attachment of this scaffold to other pharmacophores. The presence of the fluorinated and nitrated phenyl ring could confer desirable properties to a larger drug molecule.

In Fragment-Based Drug Discovery

This molecule could serve as a fragment in screening campaigns against various biological targets. The fluorine atom would be a valuable probe in ¹⁹F-NMR screening, a powerful technique for identifying and characterizing fragment binding.[2]

Caption: Workflow for utilizing the title compound in fragment-based drug discovery.

Potential Biological Activities

Nitrophenyl-containing compounds have been explored for a range of biological activities. For example, analogs of 2-amino-1-(4-nitrophenyl)propane-1,3-diol are related to the antibiotic chloramphenicol.[7] While a direct analogy cannot be drawn, the presence of the nitrophenyl group suggests that the compound and its derivatives could be investigated for antimicrobial or other therapeutic properties.

Safety and Handling

No specific safety data is available for this compound. However, based on similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[8]

-

In case of exposure:

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity with potential applications in medicinal chemistry and drug discovery. This guide has provided a projected profile of its chemical and physical properties, a plausible synthetic route, and an overview of its potential applications based on the established roles of its constituent functional groups. The insights presented here are intended to serve as a foundation for researchers to further investigate this and similar molecules, potentially leading to the discovery of novel therapeutic agents.

References

- Vertex AI Search. (2009).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2009).

- Spectrum Chemical. (2019).

- Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applic

- CAMEO Chemicals - NOAA. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL.

- PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- MilliporeSigma. (n.d.). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard.

- ChemicalBook. (2025). (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

- MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

- ChemSynthesis. (2025). 2-(2-nitrophenyl)-1,3-propanediol.

- Wikipedia. (n.d.). Bronopol.

- PubMed. (n.d.). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines.

- BOC Sciences. (n.d.). (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- European Patent Office. (n.d.).

- ResearchGate. (2025). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)

- PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.

- LGC Standards. (n.d.). 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

- Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.

- PubChem. (n.d.). 2,2-Diphenylpropane-1,3-diol.

- Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 2-BROMO-2-NITROPROPANE-1,3-DIOL.

- PubChem. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide.

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-BROMO-2-NITROPROPANE-1,3-DIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bronopol - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. 2-amino-1-(4-nitrophenyl)propane-1,3-diol [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to GSK2801: A Selective Chemical Probe for the BAZ2A and BAZ2B Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenetic Readers

The field of epigenetics has unveiled a complex layer of gene regulation beyond the DNA sequence itself. Central to this are "reader" domains that recognize post-translational modifications on histone proteins, thereby influencing chromatin structure and gene expression. Bromodomains are a key class of these readers, specifically recognizing acetylated lysine residues (KAc) on histone tails.[1] The Bromodomain and Extra-Terminal domain (BET) family of proteins has been a major focus of inhibitor development, leading to promising therapeutic candidates.[2] However, to dissect the intricate biology of chromatin regulation, highly selective chemical probes for non-BET bromodomains are essential. This guide focuses on GSK2801, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, two closely related proteins with emerging roles in cancer and chromatin biology.[3][4][5]

GSK2801: A High-Fidelity Tool for BAZ2A/B Interrogation

GSK2801, associated with the CAS number 1131605-32-7 for a synthetic intermediate, is a potent, cell-active, and orally bioavailable inhibitor of the BAZ2A and BAZ2B bromodomains.[1][6] Its development was a significant step forward, as the BAZ2 bromodomains were initially considered to have low druggability.[1][3] BAZ2A (also known as TIP5) is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA (rRNA) genes and establishing heterochromatin.[7][8] The function of BAZ2B is less understood but is also linked to chromatin remodeling.[7] GSK2801 provides researchers with a critical tool to investigate the specific functions of these two proteins in health and disease.[4][5]

Mechanism of Action: Competitive Inhibition at the Acetyl-Lysine Binding Pocket

GSK2801 functions as an acetyl-lysine competitive inhibitor.[1][3][6] It directly binds to the bromodomain pocket of BAZ2A and BAZ2B, preventing their interaction with acetylated histones and other acetylated proteins. This displacement from chromatin disrupts the normal function of BAZ2A/B-containing protein complexes. X-ray crystallography has confirmed that GSK2801 binds in a canonical fashion within the acetyl-lysine binding site.[1][3][5] This competitive binding is the basis for its ability to modulate the transcriptional programs regulated by BAZ2A and BAZ2B.

Caption: Mechanism of GSK2801 action.

Quantitative Pharmacology and Selectivity Profile

The utility of a chemical probe is defined by its potency and selectivity. GSK2801 exhibits nanomolar affinity for its targets and remarkable selectivity against other bromodomain families.

| Target | Binding Affinity (KD) | Assay Type | Reference |

| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | [1][3][6] |

| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | [1][3][6] |

| BRD4 | >50-fold lower affinity vs BAZ2A/B | Various | [4][6] |

| BRD9 | 1.1 µM (KD) | Isothermal Titration Calorimetry (ITC) | [6][7] |

| TAF1L | 3.2 µM (KD) | Isothermal Titration Calorimetry (ITC) | [6][7] |

As the data indicates, GSK2801 is highly selective for BAZ2A and BAZ2B. While some low micromolar activity is observed against BRD9 and TAF1L, it has a clean profile across the broader bromodomain family, particularly with a significant selectivity margin over the well-studied BET family members like BRD4.[4][6]

Key Application: Synergistic Anti-Cancer Activity in Triple-Negative Breast Cancer

A significant application of GSK2801 is in the study and potential treatment of triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapies.[2][9] Research has shown that GSK2801 acts synergistically with BET inhibitors (e.g., JQ1) to induce apoptosis in TNBC cells.[10][11]

The proposed mechanism for this synergy involves the combinatorial displacement of another bromodomain-containing protein, BRD2, from chromatin.[10] While BET inhibitors displace BRD2 from many sites, the addition of GSK2801 enhances this displacement at specific gene promoters and enhancers, as well as from ribosomal DNA (rDNA) in the nucleolus.[10] This leads to a more profound suppression of key transcriptional programs, including those regulated by the ETS transcription factor family and RNA polymerase I-mediated rRNA transcription, ultimately triggering senescence in 2D cultures and apoptosis in 3D spheroid models.[6][10]

Caption: GSK2801 and BET inhibitor synergy in TNBC.

In Vivo Profile and Pharmacokinetics

A critical feature of GSK2801 is its suitability for in vivo studies. Pharmacokinetic assessments in mice have demonstrated that GSK2801 has reasonable exposure after oral dosing, with modest clearance and good plasma stability.[1][3][4][5] These properties are essential for a chemical probe, as they allow researchers to confidently link in vitro findings with in vivo biological outcomes.

Experimental Methodologies

The characterization and application of GSK2801 involve several key experimental protocols.

Isothermal Titration Calorimetry (ITC)

-

Purpose: To determine the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction between GSK2801 and its target bromodomains.

-

Methodology:

-

Prepare a solution of the purified BAZ2A or BAZ2B bromodomain protein in the calorimeter cell.

-

Load a concentrated solution of GSK2801 into the injection syringe.

-

Perform a series of small, sequential injections of GSK2801 into the protein solution while monitoring the heat released or absorbed.

-

The resulting data is fitted to a binding model to calculate the KD.[1][6]

-

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

-

Purpose: To assess the binding of GSK2801 to a broad panel of bromodomains and determine its selectivity profile.

-

Methodology:

-

Incubate the purified bromodomain proteins with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add GSK2801 or a vehicle control to the protein-dye mixture.

-

Gradually increase the temperature and monitor the fluorescence.

-

Binding of GSK2801 stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the control. The change in Tm (ΔTm) indicates binding.[7][12]

-

Fluorescence Recovery After Photobleaching (FRAP)

-

Purpose: To confirm the cellular activity of GSK2801 by measuring its ability to displace BAZ2A from chromatin in live cells.

-

Methodology:

-

Transfect cells with a construct expressing GFP-tagged BAZ2A.

-

Treat the cells with GSK2801 or a vehicle control.

-

Use a high-intensity laser to photobleach the GFP signal in a small region of the nucleus.

-

Monitor the recovery of fluorescence in the bleached area over time as unbleached GFP-BAZ2A diffuses into the region.

-

Treatment with GSK2801 displaces GFP-BAZ2A from the less mobile, chromatin-bound state, leading to a faster fluorescence recovery rate.[1][3][5]

-

Spheroid Culture Apoptosis Assay

-

Purpose: To evaluate the synergistic induction of apoptosis by GSK2801 and BET inhibitors in a 3D cancer model.

-

Methodology:

-

Culture TNBC cells in ultra-low attachment plates to allow the formation of 3D spheroids.

-

Treat the spheroids with GSK2801, a BET inhibitor, the combination of both, or a vehicle control.

-

After the treatment period, harvest the spheroids.

-

Perform Western blotting or immunofluorescence staining for markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, to assess the level of cell death.[6][10]

-

Conclusion and Future Directions

GSK2801 is a landmark chemical probe that has unlocked the study of BAZ2A and BAZ2B bromodomains. Its high potency, selectivity, and favorable in vivo properties make it an invaluable tool for dissecting the roles of these epigenetic readers in gene regulation. The demonstrated synergy with BET inhibitors in TNBC provides a compelling rationale for exploring dual BAZ2 and BET inhibition as a therapeutic strategy. Future research utilizing GSK2801 will likely continue to illuminate the complex functions of BAZ2A/B in various cancers, including prostate and liver cancer where their roles are also implicated, and further solidify the importance of developing selective probes for all families of epigenetic regulators.[13][14]

References

-

Chen, P., et al. (2016). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 59(4), 1410-1424. [Link]

-

Chen, P., et al. (2016). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry. [Link]

-

Chen, P., et al. (2016). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. PubMed Central. [Link]

-

Bevill, S. M., et al. (2019). GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer. Molecular Cancer Research, 17(7), 1503-1518. [Link]

-

Structural Genomics Consortium. (n.d.). GSK2801 A Selective Chemical Probe for BAZ2B/A bromodomains. SGC. [Link]

-

Chen, P., et al. (2016). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. PubMed. [Link]

-

Bevill, S. M., et al. (2019). GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer. AACR Journals. [Link]

-

SGC. (n.d.). Discovery and Optimization of a Selective Ligand for the Switch/Sucrose Nonfermenting-Related Bromodomains of Polybromo Protein-1 by the Use of Virtual Screening and Hydration Analysis. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). BAZ2A bromodomain adjacent to zinc finger domain 2A [human]. NCBI. [Link]

-

Gu, Z., et al. (2023). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Life Science Alliance, 6(7), e202301995. [Link]

-

GeneCards. (2023). BAZ2A (bromodomain adjacent to zinc finger domain 2A). GeneCards The Human Gene Database. [Link]

-

Bevill, S. M., et al. (2019). GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer. AACR Journals. [Link]

-

Gu, L., et al. (2015). BAZ2A influences cell proliferation and mediates the migration and invasion of prostate cancer cells. ResearchGate. [Link]

-

Drug Target Review. (2023). Blocking GPNMB may halt triple-negative breast cancer progression. [Link]

-

GeneCards. (n.d.). BAZ2A Gene. GeneCards The Human Gene Database. [Link]

-

Shu, S., et al. (2016). Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. Nature, 529(7586), 413-417. [Link]

Sources

- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK2801 | Structural Genomics Consortium [thesgc.org]

- 8. BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer | Life Science Alliance [life-science-alliance.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BAZ2A bromodomain adjacent to zinc finger domain 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of the novel compound this compound. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and unambiguous structural confirmation.

Introduction: The Analytical Challenge

The compound this compound presents a unique analytical puzzle. Its structure combines a sterically hindered and electronically complex aromatic ring with a flexible aliphatic diol chain. The presence of a nitro group, a fluorine atom, and a propanediol substituent on adjacent carbons of the phenyl ring creates a complex spectroscopic fingerprint. The primary objective of this guide is to systematically deconstruct this fingerprint, using a multi-technique approach to assemble the molecular fragments into a single, validated structure. This process is critical for ensuring compound identity, purity, and understanding its potential for further development.

The workflow begins with the fundamental determination of the molecular formula and proceeds through the identification of functional groups and the establishment of the carbon-hydrogen framework. Finally, long-range correlations are used to piece together the complete molecular puzzle.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition must be established.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is essential for determining the molecular formula. For this compound, the expected molecular formula is C₉H₁₁FNO₄.

-

Protocol: HRMS Analysis (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Ionization Mode: Run in both positive and negative ion modes. For this compound, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species are expected in positive mode, while the deprotonated ([M-H]⁻) species is likely in negative mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Compare the measured exact mass to the theoretical mass calculated for C₉H₁₁FNO₄. The difference should be less than 5 ppm.

-

-

Expected Results:

-

Theoretical Exact Mass for [C₉H₁₁FNO₄ + H]⁺: 216.0667

-

Observed Mass: A measured m/z value within 0.0011 Da of the theoretical mass would confirm the elemental composition.

-

Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds in a molecule.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.

-

-

Calculation for C₉H₁₁FNO₄:

-

DoU = 9 + 1 - (11/2) - (1/2) + (1/2) = 10 - 6 + 0.5 = 4.5

-

Correction for Nitro Group: The formula assumes nitrogen is trivalent. The pentavalent nitro group (NO₂) requires a correction. A common method is to treat the NO₂ group as if nitrogen contributes +1 to the hydrogen count deficiency. A simpler, more reliable method is to ignore the oxygens and calculate based on C₉H₁₁FN.

-

DoU = 9 + 1 - (11/2) - (1/2) + (1/2) = 5

-

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, typically from a carbonyl or, in this case, the N=O bond within the nitro group.

Functional Group Identification: Infrared Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Perform a background scan of the clean crystal prior to sample analysis.

-

Data Summary: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Diol (hydroxyl groups) |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic Chain (CH, CH₂) |

| 1600 - 1580 | C=C stretch | Aromatic Ring |

| 1550 - 1510 | N=O asymmetric stretch | Nitro Group (NO₂)[1] |

| 1360 - 1320 | N=O symmetric stretch | Nitro Group (NO₂)[1] |

| 1250 - 1000 | C-O stretch | Alcohol (Diol) |

| 1100 - 1000 | C-F stretch | Fluoro-aromatic |

The presence of strong, distinct peaks in the 1550-1510 cm⁻¹ and 1360-1320 cm⁻¹ regions is a definitive indicator of the nitro group. A broad absorption above 3200 cm⁻¹ confirms the hydroxyl groups of the diol.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For a molecule of this complexity, a combination of 1D and 2D NMR experiments is required.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

-

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

-

~7.2-7.8 ppm (3H, multiplet): Aromatic protons. Their shifts and complex splitting patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

-

~4.0-4.2 ppm (4H, multiplet): Methylene protons (2 x -CH₂OH). These would likely appear as two distinct multiplets due to their diastereotopic nature, coupled to the central methine proton.

-

~3.5-3.7 ppm (1H, multiplet): Methine proton (-CH-). This proton is coupled to the four methylene protons and potentially shows long-range coupling to the aromatic ring protons or fluorine.

-

~2.0-3.0 ppm (2H, broad singlet): Hydroxyl protons (2 x -OH). This signal is often broad and its chemical shift is concentration-dependent. It may not show coupling.

-

¹³C NMR & DEPT: Carbon Skeleton Mapping

The ¹³C NMR spectrum shows the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

-

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

-

~158-162 ppm (d, ¹JCF ≈ 250 Hz): C2 - Aromatic carbon directly bonded to fluorine. The large one-bond coupling constant is characteristic.

-

~148-152 ppm (s): C6 - Aromatic carbon bearing the nitro group. This is a quaternary carbon.

-

~120-140 ppm (m): C1, C3, C4, C5 - The remaining four aromatic carbons. Their signals will be split by coupling to fluorine (²JCF, ³JCF, ⁴JCF).

-

~65-70 ppm (t): C1' & C3' - The two methylene carbons (-CH₂OH). DEPT-135 would show these as negative signals.

-

~40-45 ppm (d): C2' - The methine carbon (-CH-). DEPT-135 would show this as a positive signal.

-

2D NMR: Unambiguous Connectivity

2D NMR experiments correlate signals from the 1D spectra to reveal bonding relationships.

-

Protocol: 2D NMR Acquisition

-

Sample Preparation: Prepare a concentrated solution (10-20 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

COSY (H-H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through 2 or 3 bonds. It is essential for mapping out the aliphatic chain.[2][3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon (¹JCH). It provides a definitive assignment of which proton is attached to which carbon.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the fragments. It shows correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH), revealing long-range connectivity.[2][4]

-

Synthesizing the Data: The Final Structure

The conclusive structure is derived by integrating all spectroscopic data in a logical, self-validating manner.

Step 1: Assembling the Propanediol Fragment

The ¹H NMR shows a methine proton (~3.6 ppm) and a group of methylene protons (~4.1 ppm). The COSY spectrum would show a clear cross-peak between these signals, establishing the H-C(2')-C(1'/3')-H connectivity of the propane-1,3-diol backbone. The HSQC spectrum would then link these protons to their respective carbons: the methine proton to the CH carbon at ~42 ppm and the methylene protons to the CH₂ carbons at ~67 ppm.

Step 2: Characterizing the Aromatic Ring

The ¹H and ¹³C NMR spectra confirm the presence of a hexa-substituted benzene ring. The characteristic downfield shift of the carbon attached to fluorine (~160 ppm) with a very large ¹JCF coupling constant is a key identifier. The DEPT spectrum confirms one quaternary carbon attached to the nitro group and another attached to the propanediol moiety.

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum provides the definitive links between the aromatic ring and the propanediol side chain.

Caption: Logical convergence of data to the final structure.

References

-

Zwiener, G., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(9), 3433-3446. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

-

Hess, T. F., et al. (1999). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 33(5), 788-793. [Link]

-

Madson, M. A., & Brodbelt, J. S. (1979). Anomalous ions in the chemical ionization mass spectra of aromatic nitro and nitroso compounds. Organic Mass Spectrometry, 14(3), 119-121. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73710, 2-Fluoro-6-nitrophenol. [Link]

-

Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Golotvin, S., et al. (2019). The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. ResearchGate. [Link]

-

Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Dousa, M., et al. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 162, 22-29. [Link]

Sources

Spectroscopic Characterization of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol: A Predictive Technical Guide

Introduction

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol is a unique molecule incorporating a sterically hindered and electronically complex aromatic ring with a flexible diol backbone. As a novel compound, its full spectroscopic characterization is not yet publicly available. This guide, therefore, presents a comprehensive, predictive analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Leveraging extensive data from structurally analogous compounds, this document serves as a robust technical resource for researchers, scientists, and drug development professionals. Our approach is grounded in fundamental principles of spectroscopy and provides a detailed rationale for the predicted spectral features. This allows for a deeper understanding of the molecule's structure and electronic properties, which is invaluable for its potential applications in medicinal chemistry and materials science.

The predictions herein are based on a careful analysis of the spectroscopic data of key substructures: the 2-fluoro-6-nitrophenyl moiety, represented by analogs such as 2-fluoro-6-nitrotoluene and 2-chloro-6-nitrotoluene, and the 2-phenylpropane-1,3-diol system. By dissecting and then reconstructing the spectral contributions of these components, we can build a highly probable spectroscopic profile of the target molecule.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for this compound.

¹H NMR Spectroscopy: A Predictive Analysis

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound, assuming a deuterated chloroform (CDCl₃) solvent, are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' | 7.8 - 8.0 | t | ~8.5 |

| H-3', H-5' | 7.5 - 7.7 | m | - |

| H-2 | 3.8 - 4.0 | m | - |

| H-1, H-3 | 3.9 - 4.1 | m | - |

| OH | 2.0 - 4.0 | br s | - |

Interpretation and Rationale

The predicted ¹H NMR spectrum is based on the analysis of analogous compounds, primarily substituted nitrotoluenes and phenylpropanediols.

-

Aromatic Region (δ 7.5 - 8.0 ppm): The aromatic protons are expected to be in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.

-

The proton at the C-4' position (para to the propane-1,3-diol group) is predicted to be a triplet due to coupling with the two adjacent aromatic protons (H-3' and H-5'). Its chemical shift will be the most downfield of the aromatic protons due to the influence of the ortho-nitro group.

-

The protons at C-3' and C-5' are expected to appear as a multiplet due to coupling with H-4' and the fluorine atom at C-2'. The ortho- and meta- couplings to the fluorine will result in a complex splitting pattern. Data from 2-fluoro-5-nitrotoluene shows aromatic protons in a similar range[1].

-

-

Propane-1,3-diol Backbone (δ 3.8 - 4.1 ppm): The protons on the diol backbone are expected to be in the mid-field region.

-

The methine proton at C-2 is predicted to be a multiplet due to coupling with the diastereotopic methylene protons at C-1 and C-3.

-

The methylene protons at C-1 and C-3 are diastereotopic and will likely appear as a complex multiplet due to coupling with the C-2 proton and with each other (geminal coupling). Their chemical shift is influenced by the adjacent hydroxyl groups. In 2-methyl-2-phenylpropane-1,3-diol, the methylene protons appear around 3.7-3.9 ppm[2].

-

-

Hydroxyl Protons (δ 2.0 - 4.0 ppm): The hydroxyl protons typically appear as a broad singlet. The exact chemical shift is highly dependent on the concentration, solvent, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: A Predictive Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1', C-6' (ipso) | 135-140 (C-1'), 148-152 (C-6') |

| C-2' (C-F) | 158-162 (d, ¹JCF ≈ 250 Hz) |

| C-3', C-5' | 120-130 |

| C-4' | 130-135 |

| C-2 | 45-50 |

| C-1, C-3 | 65-70 |

Interpretation and Rationale

The predicted ¹³C NMR chemical shifts are derived from data for 2-nitrotoluene, other substituted benzenes, and 2-phenylpropane-1,3-diol.

-

Aromatic Carbons (δ 120 - 162 ppm):

-

The carbon attached to the fluorine (C-2') is expected to be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz[3].

-

The carbon bearing the nitro group (C-6') will also be downfield due to the electron-withdrawing nature of the nitro group. In 2-nitrotoluene, the carbon attached to the nitro group appears around 148 ppm[4].

-

The ipso-carbon (C-1') attached to the propane-1,3-diol group will be in the 135-140 ppm range.

-

The remaining aromatic carbons (C-3', C-4', C-5') will appear in the typical aromatic region of 120-135 ppm.

-

-

Propane-1,3-diol Carbons (δ 45 - 70 ppm):

-

The methylene carbons (C-1 and C-3) attached to the hydroxyl groups are expected to be in the 65-70 ppm range.

-

The methine carbon (C-2) attached to the aromatic ring will be further upfield, in the 45-50 ppm range.

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of CDCl₃.

-

Instrumentation: Use a NMR spectrometer with a carbon-observe probe, typically operating at 100 MHz for a 400 MHz proton instrument.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a larger spectral width (e.g., 0-220 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent signal (CDCl₃ at δ 77.16 ppm) is often used for referencing.

Infrared (IR) Spectroscopy: A Predictive Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3500 | O-H stretch (alcohol) | Strong, broad |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-3000 | C-H stretch (aliphatic) | Medium |

| 1520-1560 | N-O asymmetric stretch (nitro) | Strong |

| 1340-1380 | N-O symmetric stretch (nitro) | Strong |

| 1580-1620, 1450-1500 | C=C stretch (aromatic) | Medium-Strong |

| 1200-1250 | C-F stretch | Strong |

| 1000-1100 | C-O stretch (alcohol) | Strong |

Interpretation and Rationale

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule.

-

O-H Stretch: A strong and broad absorption band in the 3200-3500 cm⁻¹ region is expected due to the hydrogen-bonded hydroxyl groups of the diol[5].

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propane backbone will be just below 3000 cm⁻¹[6].

-

N-O Stretches: The nitro group will give rise to two strong and characteristic absorption bands: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹[7].

-

C=C Stretches: Aromatic ring stretching vibrations will cause absorptions in the 1450-1620 cm⁻¹ region.

-

C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the 1200-1250 cm⁻¹ range.

-

C-O Stretch: The C-O stretching of the primary alcohols will result in a strong band in the 1000-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Processing: The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Fragmentation Pattern

| m/z | Predicted Fragment | Notes |

| 215 | [M]⁺ | Molecular ion |

| 198 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 197 | [M - H₂O]⁺ | Dehydration |

| 184 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical (alpha-cleavage) |

| 169 | [M - NO₂]⁺ | Loss of the nitro group |

| 154 | [M - CH₂OH - NO]⁺ | Subsequent loss of NO from the m/z 184 fragment |

| 139 | [2-fluoro-6-nitrophenyl]⁺ | Cleavage of the C-C bond between the ring and the diol |

Interpretation and Rationale

The predicted fragmentation pattern is based on the known fragmentation behaviors of nitroaromatic compounds and alcohols.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀FNO₄), which is 215.18 g/mol .

-

Loss of Water and Hydroxyl Group: Alcohols readily lose a water molecule (18 Da) or a hydroxyl radical (17 Da) upon electron ionization[8].

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) is a common fragmentation pathway for alcohols, leading to the loss of a CH₂OH radical (31 Da)[8].

-

Nitro Group Fragmentation: Nitroaromatic compounds can lose the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da)[7][9].

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propane backbone would result in a fragment corresponding to the 2-fluoro-6-nitrophenyl cation (m/z 139).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces significant fragmentation. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more readily.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile for this compound. By leveraging data from analogous structures, we have established a robust hypothesis for the expected ¹H NMR, ¹³C NMR, IR, and MS data. This predictive analysis serves as a valuable starting point for researchers working with this molecule, aiding in the confirmation of its synthesis and the interpretation of experimental data. As with any predictive work, experimental verification is the ultimate confirmation of structure. The protocols provided herein offer a clear path for obtaining such experimental data.

References

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Mass spectrometric analysis of long-chain esters of diols. (1976). PubMed. Retrieved from [Link]

-

¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

¹³C-NMR: 2-Nitrotoluene. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry Tutor. Retrieved from [Link]

-

1H-NMR: 2-Nitrotoluene. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link]

-

Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

2-Phenyl-1,3-propanediol. (n.d.). PubChem. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]

- 2. 2-methyl-2-phenylpropane-1,3-diol(24765-53-5) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Analysis of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol

In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent quality control. The purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a substituted nitroaromatic compound, represents a class of molecules often utilized as key building blocks in the synthesis of complex APIs. Its unique substitution pattern—a fluorine atom ortho to a nitro group—imparts specific reactivity and electronic properties, making it a valuable synthon. However, the very features that make it useful also present distinct challenges in its synthesis and purification.

This technical guide provides a comprehensive framework for the purity analysis of this compound. We move beyond simple procedural outlines to delve into the causality behind analytical choices, offering a self-validating system for impurity profiling. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded approach to quality assessment.

Chapter 1: The Impurity Profile - A Synthesis-Based Predictive Approach

A robust analytical strategy begins not in the laboratory, but with a thorough understanding of the molecule's synthetic heritage. Potential impurities are rarely random; they are predictable artifacts of the chemical reactions used for synthesis. While multiple synthetic routes to this compound are conceivable, a common approach involves the nucleophilic addition of a carbon synthon to a substituted benzaldehyde, followed by reduction or functional group manipulation.

A plausible synthetic pathway could start from 2-fluoro-6-nitrobenzaldehyde. Understanding this allows us to forecast a profile of potential process-related impurities:

-

Unreacted Starting Materials: Residual 2-fluoro-6-nitrobenzaldehyde.

-

Reagent-Related Impurities: Contaminants from reagents used in the synthesis.

-

Intermediates: Incompletely reacted intermediates from multi-step syntheses.

-

By-products: Resulting from side reactions, such as over-alkylation, elimination, or rearrangement. Positional isomers (e.g., impurities with substitution at other positions of the phenyl ring) could arise from impure starting materials.

-

Degradants: Products formed by the decomposition of the target molecule under specific conditions (e.g., hydrolysis of the nitro group, oxidation of the diol).

dot

Caption: Figure 1: Hypothetical Impurity Formation Pathway

Chapter 2: Primary Analytical Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a non-volatile, UV-active molecule like this compound, RP-HPLC is the cornerstone of purity analysis. Its high resolving power and sensitivity make it ideal for separating the main component from structurally similar impurities.

Rationale for Method Development Choices

-

Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. It provides excellent hydrophobic retention for the aromatic ring, while the polar diol and nitro groups ensure that the molecule does not retain excessively, allowing for efficient elution with standard aqueous-organic mobile phases.

-

Mobile Phase: A combination of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer (e.g., phosphate or acetate) at a slightly acidic pH (e.g., pH 2.5-4.0) is critical to suppress the ionization of the diol's hydroxyl groups, ensuring sharp, symmetrical peaks and reproducible retention times.

-

Detection: The nitroaromatic chromophore provides strong UV absorbance. A photodiode array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength (e.g., 254 nm or the compound's λmax) but also provides spectral data for all eluting peaks. This is invaluable for peak purity assessment and for distinguishing between impurities.

-

Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is superior to an isocratic method for impurity profiling. It allows for the effective separation of early-eluting polar impurities and ensures that any late-eluting, non-polar by-products are eluted from the column in a reasonable timeframe.

Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol represents a validated starting point for analysis.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~500 µg/mL.

-

Further dilute as needed for linearity and quantitation limit assessments.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving complex mixtures of small molecules. |

| Mobile Phase A | 0.01 M Potassium Phosphate (pH 2.5) | Buffered aqueous phase for consistent retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient Program | 0-5 min: 15% B; 5-25 min: 15% to 85% B; 25-30 min: 85% B; 30.1-35 min: 15% B | Gradient ensures resolution of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |

| Detector | PDA/UV at 254 nm | 254 nm is a common wavelength for aromatic compounds. |

| Run Time | 35 minutes | Allows for elution of all components and column re-equilibration. |

-

System Suitability Test (SST):

-

Before sample analysis, perform at least five replicate injections of a standard solution.

-

The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.

-

The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

-

-

Calculation of Purity:

-

Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

Chapter 3: Orthogonal and Confirmatory Techniques

Reliance on a single analytical method is insufficient for comprehensive purity assessment. Orthogonal methods, which separate components based on different chemical or physical principles, are essential for a trustworthy analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. By coupling the HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each impurity peak. This data, combined with fragmentation patterns, allows for the confident structural elucidation of unknown by-products and degradants.

-

Gas Chromatography (GC): Primarily used to quantify residual solvents from the synthesis and purification process, as mandated by ICH Q3C guidelines. Due to the low volatility of the diol, GC is not suitable for analyzing the compound itself without derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a quantitative measure of purity against a certified internal standard (qNMR). It is also an absolute method for structural confirmation. ¹⁹F NMR is particularly useful here, as the fluorine atom serves as a sensitive probe to confirm the structure and detect any fluorine-containing impurities.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the theoretical values to give an overall assessment of bulk purity.

dot```dot digraph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 2: Comprehensive Analytical Workflow", fontcolor="#202124", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Sample Batch Received", shape=ellipse, fillcolor="#F1F3F4"]; HPLC [label="Primary Analysis:\nRP-HPLC with PDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity_Check [label="Purity > 99.5% by Area %?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Pass [label="Release for Further Use", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Investigation [label="Impurity Investigation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="Orthogonal Method 1:\nLC-MS for Identification", fillcolor="#F1F3F4"]; NMR [label="Orthogonal Method 2:\nNMR for Structure & qNMR", fillcolor="#F1F3F4"]; GC [label="Orthogonal Method 3:\nGC-HS for Residual Solvents", fillcolor="#F1F3F4"]; Report [label="Generate Certificate of Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> HPLC; HPLC -> Purity_Check; Purity_Check -> Pass [label="Yes"]; Purity_Check -> Investigation [label="No"]; Investigation -> LCMS [label="Identify Unknowns"]; Investigation -> NMR [label="Confirm Structure"]; LCMS -> Report; NMR -> Report; GC -> Report; Pass -> Report; }

Caption: Figure 3: ICH Q2(R1) Validation Workflow

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a synthesis-aware approach, a primary high-resolution separation technique, orthogonal confirmation methods, and rigorous validation according to global regulatory standards. By integrating predictive impurity profiling with a robust, validated RP-HPLC method and confirming results with techniques like LC-MS and NMR, scientists can ensure the quality, consistency, and safety of this critical intermediate. This holistic methodology provides the trustworthy data essential for advancing drug development programs with confidence.

References

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

-

ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

European Medicines Agency. (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Wolthuis, E., Kolk, S., & Schaap, L. (1954). Quantitative Estimation of Aromatic Nitro Compounds. Analytical Chemistry, 26(4), 744-746. [Link]

-

Quora. (2017). How to detect the presence of a nitro group. [Link]

-

Reddy, G. S., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 53(7), 1146-1153. [Link]

-

Niculescu, M., et al. (2014). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF. UPB Scientific Bulletin, Series C: Electrical Engineering, 76(4), 223-230. [Link]

-

ResearchGate. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]

-

ResearchGate. (2015). (PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. [Link]

-

ResearchGate. (2022). Synthetic Methods for the Preparation of 1,3-Propanediol. [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

-

PubChem. (n.d.). 1,3-Propanediol. [Link]

-

The Good Scents Company. (n.d.). 1,3-propane diol. [Link]

-

Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-propanediol. [Link]

-

Zhu, Y., et al. (2023). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 11, 1102554. [Link]

-

Lunn, G., & Schmuff, N. R. (2004). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. [Link]

- Google Patents. (1994).

-

ChemSynthesis. (n.d.). 2-(2-nitrophenyl)-1,3-propanediol. [Link]

-

ResearchGate. (2013). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. [Link]

-

Pharmaffiliates. (n.d.). L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

-

Cosmetic Ingredient Review. (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. [Link]

-

ResearchGate. (2013). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. [Link]

-

PubChem. (n.d.). 2-Methyl-2-nitro-1,3-propanediol. [Link]

-

Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. [Link]

-

British Pharmacopoeia. (n.d.). 2-amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

A Technical Guide to the Potential Derivatives of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol: Strategies and Methodologies for Drug Discovery and Materials Science

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol, a versatile scaffold for chemical innovation. We dissect the molecule's key reactive centers—the nitro group, the activated fluoro substituent, and the pendant diol—to propose a range of derivatization strategies. This document is intended for researchers, medicinal chemists, and materials scientists, offering detailed, field-proven protocols for nitro group reduction, nucleophilic aromatic substitution, diol modification, and advanced intramolecular cyclization reactions. By explaining the causality behind experimental choices and grounding methodologies in authoritative literature, this guide serves as a comprehensive playbook for unlocking the vast chemical space accessible from this core structure, paving the way for the development of novel pharmaceuticals and advanced materials.

Introduction

Overview of the this compound Scaffold

The this compound molecule represents a synthetically attractive starting point for chemical library development. Its structure is characterized by a unique convergence of three distinct and orthogonally reactive functional groups: a reducible nitro group, a displaceable fluoro group activated for nucleophilic aromatic substitution (SNAr), and a versatile propane-1,3-diol moiety suitable for a wide array of modifications or cyclizations. This trifecta of reactivity allows for a systematic and modular approach to generating molecular diversity.

Physicochemical Properties

A summary of the key computed and experimental properties of related structures is presented below. These values are critical for understanding the molecule's behavior in reaction media and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₄ | - |

| Molecular Weight | 215.18 g/mol | - |

| LogP (Predicted) | ~1.0-1.5 | - |

| Boiling Point (Predicted) | >300 °C | - |

| pKa (Phenol in 2-Fluoro-6-nitrophenol) | 5.67 ± 0.24 | [1] |

Strategic Importance in Medicinal Chemistry and Materials Science

In drug discovery, the scaffold's constituent parts are of significant interest. The fluoro-nitrophenyl group is a common motif in kinase inhibitors and other targeted therapeutics. The diol functionality can improve aqueous solubility and provides hydrogen bond donors for molecular recognition at biological targets. For materials science, the diol can be a monomer for polymerization into polyesters or polycarbonates, while the aromatic core can be functionalized to tune electronic and physical properties.[2][3]

Key Reactive Centers and Overview of Derivatization Pathways

The synthetic utility of this compound stems from the ability to selectively address its three primary reactive sites. The strong electron-withdrawing nitro group not only facilitates the displacement of the ortho-fluorine but can also be transformed into a nucleophilic amino group. This transformation fundamentally alters the electronic character of the aromatic ring and unlocks new intramolecular reaction possibilities.

Sources

The Dual-Edged Sword: A Technical Guide to the Biological Activity of Fluoronitrophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and chemical biology, the strategic incorporation of specific functional groups can dramatically alter the biological profile of a molecule. Among these, the fluoronitrophenyl scaffold represents a particularly potent, albeit complex, class of compounds. The interplay between the high electronegativity and small size of the fluorine atom and the strong electron-withdrawing nature of the nitro group imparts unique chemical reactivity and biological activity. This guide provides an in-depth exploration of the diverse biological roles of fluoronitrophenyl compounds, from classical biochemical reagents to modern therapeutic and diagnostic agents. It is designed to equip researchers with the foundational knowledge and practical insights necessary to harness the potential of this versatile chemical entity.

The Chemical Basis of Biological Reactivity: A Tale of Two Functional Groups

The pronounced biological activity of fluoronitrophenyl compounds is fundamentally rooted in their chemical structure. The presence of both a fluorine atom and a nitro group on the phenyl ring creates a highly electron-deficient aromatic system. This electronic arrangement is the primary driver of their reactivity, particularly towards nucleophilic attack.

The fluorine atom, typically positioned ortho or para to the nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group stabilizes the transient, negatively charged Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the fluoride ion by a nucleophile. This inherent reactivity is the cornerstone of the utility of many fluoronitrophenyl compounds in biology, enabling them to form stable covalent bonds with biological macromolecules.

// Nodes Start [label="Fluoronitrophenyl\nCompound + Nucleophile (Nu-)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by NO2 group)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Covalent Adduct\n(Nu-Aryl-NO2) + F-", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Fluoride Elimination"]; }

Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr) for fluoronitrophenyl compounds.

Landmark Application: Sanger's Reagent and the Dawn of Protein Sequencing

Perhaps the most iconic example of a fluoronitrophenyl compound is 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent. Its application by Frederick Sanger in the 1940s and 50s revolutionized biochemistry and laid the groundwork for modern proteomics.[1][2]

The core principle of Sanger's method lies in the reaction of FDNB with the free amino group of the N-terminal amino acid of a polypeptide chain.[3][4] Under mildly alkaline conditions, the nucleophilic amino group attacks the electron-deficient C1 of the benzene ring, displacing the fluorine atom and forming a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative.[1] Subsequent acid hydrolysis cleaves all the peptide bonds, and the DNP-tagged N-terminal amino acid can be identified by chromatography.[3][5] This pioneering work provided the first definitive proof that proteins have a specific amino acid sequence and earned Sanger his first Nobel Prize in Chemistry in 1958.[1]

Experimental Protocol: N-terminal Amino Acid Labeling with Sanger's Reagent

-

Reaction Setup: Dissolve the peptide or protein (approximately 2-5 mg) in 1 mL of a 1% (w/v) sodium bicarbonate solution.

-

Addition of Sanger's Reagent: Add a 2-fold molar excess of a 5% (v/v) solution of 1-fluoro-2,4-dinitrobenzene in ethanol.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours in the dark. The solution will typically turn yellow, indicating the formation of the DNP-peptide.

-

Extraction: After incubation, acidify the reaction mixture with 6 M HCl to a pH of approximately 2-3. Extract the DNP-peptide with an organic solvent such as ether or ethyl acetate.

-

Hydrolysis: Evaporate the organic solvent and hydrolyze the dried DNP-peptide with 6 M HCl at 110°C for 16-24 hours in a sealed tube.

-

Analysis: After hydrolysis, the DNP-amino acid can be extracted with an organic solvent and identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by comparing its retention time with that of known DNP-amino acid standards.

// Nodes Start [label="Peptide + DNFB", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="N-terminal Labeling\n(Mildly Alkaline pH)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Acid Hydrolysis\n(6 M HCl, 110°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Chromatographic\nIdentification of\nDNP-Amino Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Hydrolysis; Hydrolysis -> Analysis; }

Figure 2: Simplified workflow for N-terminal amino acid identification using Sanger's reagent (DNFB).

Covalent Enzyme Inhibition: A Strategy for Irreversible Targeting

The inherent reactivity of fluoronitrophenyl compounds has been exploited in the design of covalent enzyme inhibitors. These inhibitors form a permanent, covalent bond with a nucleophilic amino acid residue within the active site of a target enzyme, leading to its irreversible inactivation. This strategy can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.[6][7]

The design of such inhibitors often involves a "warhead" approach, where the fluoronitrophenyl moiety acts as the electrophilic warhead that reacts with a nucleophilic residue (e.g., cysteine, lysine, or tyrosine) in the enzyme's active site.[8] The selectivity of these inhibitors is determined by the non-covalent interactions between the inhibitor scaffold and the enzyme's binding pocket, which position the warhead for optimal reaction with the target residue.[7]

Mechanism of Covalent Inhibition

The mechanism of covalent inhibition by fluoronitrophenyl compounds typically follows a two-step process:

-

Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Covalent Bond Formation: Once bound, the fluoronitrophenyl warhead is positioned in close proximity to a nucleophilic amino acid residue. The nucleophile attacks the electron-deficient aromatic ring, leading to a nucleophilic aromatic substitution reaction and the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme.

// Nodes Enzyme [label="Enzyme + Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonCovalent [label="Non-covalent\nEnzyme-Inhibitor\nComplex", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Covalent [label="Covalently Modified\n(Inactive) Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];